3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine
Overview
Description
3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine is a pyridine derivative with the molecular formula C14H15NO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine typically involves the reaction of 2-methoxy-4,6-dimethylpyridine with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .
Scientific Research Applications
3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4,6-dimethylpyridine: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
4,6-Dimethyl-3-(phenylsulfonyl)pyridine: Lacks the methoxy group, which can affect its solubility and reactivity.
2-Methoxy-3-(phenylsulfonyl)pyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness
3-(Benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-9-11(2)15-14(18-3)13(10)19(16,17)12-7-5-4-6-8-12/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHBHVUECHPVLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326382 | |
Record name | 3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
41.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665890 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866136-17-6 | |
Record name | 3-(benzenesulfonyl)-2-methoxy-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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